1,4-Benzenediamine, N,N-bis(1-methylethyl)-N'-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediamine, N,N-bis(1-methylethyl)-N’-phenyl- is a chemical compound with the molecular formula C18H24N2. It is also known as diisopropylbenzene diamine. This compound is classified as a secondary amine, featuring two isopropyl groups and two amino groups on a benzene ring. It is commonly used as an intermediate in the production of various chemicals, including polyurethane and epoxy resins.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
1,4-Benzenediamine, N,N-bis(1-methylethyl)-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediamine, N,N-bis(1-methylethyl)-N’-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of polyurethane and epoxy resins.
Biology: The compound has antimicrobial and antifungal properties, making it effective against pathogenic microorganisms.
Medicine: It is used in the development of pharmaceuticals due to its unique chemical properties.
Industry: The compound is used as a gasoline antioxidant and sweetener, particularly in aviation gasoline.
Wirkmechanismus
The mechanism of action of 1,4-Benzenediamine, N,N-bis(1-methylethyl)-N’-phenyl- involves its interaction with various molecular targets and pathways. The compound’s antimicrobial and antifungal properties are attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell death. In industrial applications, it acts as an antioxidant by inhibiting the oxidation of gasoline components.
Vergleich Mit ähnlichen Verbindungen
1,4-Benzenediamine, N,N-bis(1-methylethyl)-N’-phenyl- can be compared with other similar compounds, such as:
1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-: This compound has longer alkyl chains, which may affect its solubility and reactivity.
N,N’-Di-sec-octyl p-phenylene diamine: This compound has different alkyl groups, which can influence its chemical properties and applications.
N,N’-Di(2-octyl)-p-phenylenediamine: Similar to the previous compound, the different alkyl groups can impact its behavior in chemical reactions.
1,4-Benzenediamine, N,N-bis(1-methylethyl)-N’-phenyl- stands out due to its specific combination of isopropyl and phenyl groups, which confer unique properties and applications in various fields.
Eigenschaften
CAS-Nummer |
64092-29-1 |
---|---|
Molekularformel |
C18H24N2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
1-N-phenyl-4-N,4-N-di(propan-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C18H24N2/c1-14(2)20(15(3)4)18-12-10-17(11-13-18)19-16-8-6-5-7-9-16/h5-15,19H,1-4H3 |
InChI-Schlüssel |
AMSLEILKHUTKTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1=CC=C(C=C1)NC2=CC=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.